molecular formula C14H9Br2ClO2 B1270443 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde CAS No. 261633-40-3

3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde

Cat. No.: B1270443
CAS No.: 261633-40-3
M. Wt: 404.48 g/mol
InChI Key: OZTZSBCQUZOQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H9Br2ClO2 It is a derivative of benzaldehyde, featuring bromine and chlorine substituents, which contribute to its unique chemical properties and reactivity

Mechanism of Action

Mode of Action

It’s known to be involved in Suzuki-Miyaura cross-coupling reactions , which are used to form carbon-carbon bonds. This suggests that the compound may interact with its targets through a mechanism involving bond formation.

Biochemical Pathways

The compound is used in the synthesis of blue fluorescent dye derivatives for organic light emitting diodes . It’s also involved in the formation of Baylis-Hillman enal adducts , which are intermediates in the synthesis of various organic compounds. Additionally, it’s used in the synthesis of podophyllotoxin mimetic pyridopyrazoles, which have anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde typically involves the following steps:

    Bromination: The starting material, 4-hydroxybenzaldehyde, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 3,5-dibromo-4-hydroxybenzaldehyde.

    Etherification: The 3,5-dibromo-4-hydroxybenzaldehyde is then reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate in a solvent like acetone to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products

    Nucleophilic Substitution: Products include substituted benzaldehydes with various functional groups replacing the bromine atoms.

    Oxidation: The major product is 3,5-dibromo-4-[(2-chlorobenzyl)oxy]benzoic acid.

    Reduction: The major product is 3,5-dibromo-4-[(2-chlorobenzyl)oxy]benzyl alcohol.

Scientific Research Applications

3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.

    Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromobenzaldehyde: Lacks the 2-chlorobenzyl group, making it less complex and potentially less reactive in certain applications.

    4-[(2-chlorobenzyl)oxy]benzaldehyde: Lacks the bromine substituents, which may affect its reactivity and binding properties.

    3,4-Dichlorobenzyl bromide: Contains chlorine instead of bromine, which can influence its chemical behavior and applications.

Uniqueness

3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde is unique due to the combination of bromine and chlorine substituents, which impart distinct electronic and steric effects. These effects can enhance its reactivity and specificity in various chemical reactions and applications.

Properties

IUPAC Name

3,5-dibromo-4-[(2-chlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2ClO2/c15-11-5-9(7-18)6-12(16)14(11)19-8-10-3-1-2-4-13(10)17/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTZSBCQUZOQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)C=O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363468
Record name 3,5-dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261633-40-3
Record name 3,5-dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.